Cas no 923200-88-8 (N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide)

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide is a synthetic flavonoid-derived compound with potential applications in medicinal chemistry and biochemical research. Its structure incorporates a chromen-4-one core, a cyclohexanecarboxamide moiety, and an ethoxyphenyl group, contributing to its unique physicochemical properties. This compound exhibits notable stability under standard conditions and demonstrates solubility in common organic solvents, facilitating its use in experimental settings. Preliminary studies suggest its relevance as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme modulation or receptor binding. Its well-defined molecular architecture allows for precise structural modifications, making it a valuable candidate for further pharmacological exploration. Analytical characterization confirms high purity and consistent batch-to-batch reproducibility.
N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide structure
923200-88-8 structure
Product Name:N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide
CAS No:923200-88-8
MF:C24H25NO4
MW:391.45960688591
CID:6466285
Update Time:2025-10-30

N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide
    • N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide
    • Inchi: 1S/C24H25NO4/c1-2-28-19-11-8-16(9-12-19)23-15-21(26)20-14-18(10-13-22(20)29-23)25-24(27)17-6-4-3-5-7-17/h8-15,17H,2-7H2,1H3,(H,25,27)
    • InChI Key: HPUTYJRRCPSGIL-UHFFFAOYSA-N
    • SMILES: C1(C(NC2C=CC3OC(C4=CC=C(OCC)C=C4)=CC(=O)C=3C=2)=O)CCCCC1

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Additional information on N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide

Recent Advances in the Study of N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide (CAS: 923200-88-8)

The compound N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide (CAS: 923200-88-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique chromene and cyclohexanecarboxamide structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of research has been the optimization of the synthetic pathway for N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves the scalability and purity of the compound. The researchers employed a multi-step process involving palladium-catalyzed coupling reactions and selective oxidation, achieving an overall yield of 78%. This advancement is critical for facilitating further preclinical and clinical studies.

Pharmacological investigations have revealed that N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide exhibits potent anti-inflammatory and anticancer activities. In vitro studies demonstrated its ability to inhibit the NF-κB signaling pathway, which plays a central role in inflammation and cancer progression. Additionally, the compound showed selective cytotoxicity against several cancer cell lines, including breast and lung cancer, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for developing new anti-inflammatory and anticancer agents.

Further mechanistic studies have explored the molecular interactions of N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide with its biological targets. X-ray crystallography and molecular docking simulations revealed that the compound binds to the active site of the IKKβ kinase, a key regulator of the NF-κB pathway. This binding disrupts the kinase's activity, thereby inhibiting downstream inflammatory and proliferative signals. Such detailed structural insights are invaluable for the rational design of more potent and selective derivatives.

In addition to its therapeutic potential, recent research has also addressed the pharmacokinetic properties of N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide. A preclinical study in rodent models reported favorable oral bioavailability and a half-life of approximately 6 hours, indicating its suitability for oral administration. However, challenges such as metabolic stability and tissue distribution require further optimization to enhance its drug-like properties.

In conclusion, N-2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide (CAS: 923200-88-8) represents a promising candidate for drug development, with demonstrated efficacy in inflammation and cancer models. Ongoing research aims to refine its synthesis, improve its pharmacokinetic profile, and explore its therapeutic potential in other disease areas. These efforts underscore the compound's significance in advancing chemical biology and pharmaceutical science.

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